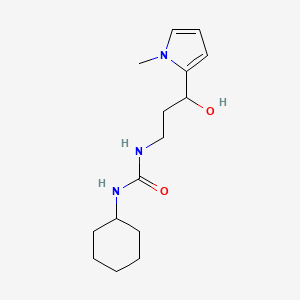

1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-cyclohexyl-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea” is a complex organic molecule. It contains a cyclohexyl group, which is a cyclic hydrocarbon . This means that the carbons of the molecule are arranged in the form of a ring . The molecule also contains a pyrrole group, which is a five-membered aromatic ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the cyclohexyl and pyrrole groups. Cyclohexane, for example, exists as “puckered rings” and constantly changes shape .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the cyclohexyl group could potentially make this compound relatively nonpolar and hydrophobic .Scientific Research Applications

Synthesis and Biological Activities

Research demonstrates the synthesis of urea derivatives and their evaluation for antimicrobial and anticancer activities. For example, a study by El-Sawy et al. (2013) detailed the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. These compounds were evaluated for their in vitro cytotoxicity against human liver carcinoma (HEPG2), human breast cancer (MCF7), and human colon cancer (HCT-116) cell lines, showing significant activity compared to the reference drug doxorubicin (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

Molecular Structure Analysis

Another area of application involves the analysis of molecular structures through synthesis and x-ray diffraction. Sañudo et al. (2006) worked on synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. This study highlights the importance of structural analysis in understanding compound properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Development of Antagonists

Research also extends to the development of specific antagonists for medical applications. Santella et al. (2008) reported on the discovery of a CCR3 antagonist development candidate with potent inhibition against eosinophil chemotaxis, showcasing the therapeutic potential of urea derivatives (Santella et al., 2008).

Stereoselective Synthesis

The stereoselective synthesis of active metabolites for kinase inhibitors is another critical application. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, underlining the significance of precise chemical synthesis in drug development (Chen et al., 2010).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

1-cyclohexyl-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-18-11-5-8-13(18)14(19)9-10-16-15(20)17-12-6-3-2-4-7-12/h5,8,11-12,14,19H,2-4,6-7,9-10H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDOPPZMUDXYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2850474.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2850480.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2850482.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2850483.png)

![N-(2,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2850484.png)

![4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2850485.png)

![1-[1-(2-Methoxyethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2850486.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2850491.png)

![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2850494.png)